molecular formula C11H9N3 B11909848 Imidazo[1,2-a]quinolin-1-amine CAS No. 94718-74-8

Imidazo[1,2-a]quinolin-1-amine

Cat. No.: B11909848
CAS No.: 94718-74-8
M. Wt: 183.21 g/mol
InChI Key: LACCDVBDAPOJKG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]quinolin-1-amine is a heterocyclic compound that belongs to the class of imidazoquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]quinolin-1-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which can be achieved using phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst under visible light . Another approach involves the use of α-amino acids and 2-methyl quinolines under metal-free conditions, mediated by iodine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]quinolin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized imidazoquinoline derivatives, which can exhibit different biological activities depending on the substituents introduced .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]quinolin-1-amine involves the modulation of immune responses. Compounds like imiquimod, which are structurally related to imidazoquinolines, activate macrophages and other immune cells by binding to Toll-like receptor 7 (TLR7). This leads to the secretion of pro-inflammatory cytokines such as interferon-α, tumor necrosis factor-α, and interleukin-12, which promote a Th1 immune response .

Comparison with Similar Compounds

Imidazo[1,2-a]quinolin-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

CAS No.

94718-74-8

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

imidazo[1,2-a]quinolin-1-amine

InChI

InChI=1S/C11H9N3/c12-10-7-13-11-6-5-8-3-1-2-4-9(8)14(10)11/h1-7H,12H2

InChI Key

LACCDVBDAPOJKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC=C(N32)N

Origin of Product

United States

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